molecular formula C12H10Cl3NO3S B15209091 N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 114084-86-5

N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No.: B15209091
CAS No.: 114084-86-5
M. Wt: 354.6 g/mol
InChI Key: QDFMPFDCHGTSGC-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide: is a complex organic compound that features a unique combination of a furan ring, a trichloromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide typically involves the reaction of 2,2,2-trichloro-1-(furan-2-yl)ethanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products:

    Oxidation: Furan epoxides, oxidized furan derivatives

    Reduction: Dichloromethyl or methyl derivatives

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

Chemistry: N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of sulfonamide-based inhibition mechanisms.

Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals, especially those targeting bacterial infections or cancer cells.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trichloromethyl group and furan ring contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

  • N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)acetamide
  • N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)thiourea
  • N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzamide

Comparison: N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes.

Properties

CAS No.

114084-86-5

Molecular Formula

C12H10Cl3NO3S

Molecular Weight

354.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(furan-2-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C12H10Cl3NO3S/c13-12(14,15)11(10-7-4-8-19-10)16-20(17,18)9-5-2-1-3-6-9/h1-8,11,16H

InChI Key

QDFMPFDCHGTSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CO2)C(Cl)(Cl)Cl

Origin of Product

United States

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